Potassium 2,2,3,4,4,4-hexafluorobutyrate Potassium 2,2,3,4,4,4-hexafluorobutyrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15793720
InChI: InChI=1S/C4H2F6O2.K/c5-1(4(8,9)10)3(6,7)2(11)12;/h1H,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C4HF6KO2
Molecular Weight: 234.14 g/mol

Potassium 2,2,3,4,4,4-hexafluorobutyrate

CAS No.:

Cat. No.: VC15793720

Molecular Formula: C4HF6KO2

Molecular Weight: 234.14 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2,2,3,4,4,4-hexafluorobutyrate -

Specification

Molecular Formula C4HF6KO2
Molecular Weight 234.14 g/mol
IUPAC Name potassium;2,2,3,4,4,4-hexafluorobutanoate
Standard InChI InChI=1S/C4H2F6O2.K/c5-1(4(8,9)10)3(6,7)2(11)12;/h1H,(H,11,12);/q;+1/p-1
Standard InChI Key ZJBJGNDGFLCRAT-UHFFFAOYSA-M
Canonical SMILES C(C(C(=O)[O-])(F)F)(C(F)(F)F)F.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of potassium 2,2,3,4,4,4-hexafluorobutyrate is C4H3F6KO2\text{C}_4\text{H}_3\text{F}_6\text{KO}_2, with a calculated molar mass of 236.15 g/mol. The anion features a butyrate backbone where six hydrogen atoms are replaced by fluorine atoms at positions 2, 2, 3, 4, 4, and 4. This substitution pattern creates a highly electronegative environment, influencing the compound’s solubility, stability, and reactivity. The potassium ion interacts ionically with the carboxylate group, forming a crystalline solid under standard conditions .

Spectral and Thermal Characteristics

While experimental data for this specific compound are scarce, analogous fluorinated potassium salts exhibit distinct infrared (IR) absorption bands at 1,650–1,750 cm1^{-1} (C=O stretch) and 1,000–1,300 cm1^{-1} (C-F stretches). Thermogravimetric analysis (TGA) of similar compounds, such as potassium trifluoroacetate, reveals decomposition temperatures above 300°C, suggesting that potassium 2,2,3,4,4,4-hexafluorobutyrate may also demonstrate high thermal stability .

Synthesis Pathways

Halogen Exchange Reactions

Fluorinated carboxylates are commonly synthesized via halogen exchange reactions. For example, the reaction of butyryl chloride with excess hydrogen fluoride (HF) in the presence of a catalyst like antimony pentafluoride (SbF5\text{SbF}_5) could yield 2,2,3,4,4,4-hexafluorobutyryl fluoride. Subsequent neutralization with potassium hydroxide (KOH\text{KOH}) would produce the potassium salt .

Electrochemical Fluorination

Electrochemical fluorination (ECF) of butyric acid derivatives in anhydrous HF is another potential route. This method selectively replaces hydrogen atoms with fluorine, though the degree of substitution depends on reaction conditions. The resulting perfluorinated intermediate could then be partially defluorinated to achieve the desired substitution pattern before salt formation .

Applications in Industry and Research

Fluorinated Surfactants and Lubricants

The compound’s amphiphilic structure—combining a hydrophobic fluorinated chain and a hydrophilic carboxylate group—suggests utility as a surfactant. Fluorinated surfactants are prized for their ability to reduce surface tension in harsh environments, such as extreme temperatures or acidic conditions .

Ionic Liquids and Electrolytes

Potassium 2,2,3,4,4,4-hexafluorobutyrate could serve as a component in ionic liquids, where its low lattice energy and high ionic conductivity might enhance performance in battery electrolytes or catalytic systems. Similar potassium salts, such as potassium hexafluoroarsenate (KAsF6\text{KAsF}_6), are already used in specialized electrochemical applications .

Pharmaceutical Intermediates

Fluorinated compounds are increasingly important in drug design due to their metabolic stability and bioavailability. While no direct studies link this compound to pharmaceutical use, its structural similarity to trifluoroacetic acid derivatives—used in the synthesis of antifungals and antivirals—hints at potential intermediary roles .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey Properties
Potassium trifluoroacetateC2F3KO2\text{C}_2\text{F}_3\text{KO}_2Lower fluorine content; widely used as a desiccant and reagent in organic synthesis
Potassium perfluorobutyrateC4F9KO2\text{C}_4\text{F}_9\text{KO}_2Fully fluorinated chain; superior chemical inertness and thermal stability
Sodium 2,2,3,4,4,4-hexafluorobutyrateC4H3F6NaO2\text{C}_4\text{H}_3\text{F}_6\text{NaO}_2Sodium analog; likely higher solubility in polar solvents compared to potassium salt

The partial fluorination of potassium 2,2,3,4,4,4-hexafluorobutyrate balances reactivity and stability, making it more versatile than fully fluorinated analogs in applications requiring controlled chemical interactions .

Biological and Environmental Considerations

Environmental Impact

The persistence of polyfluorinated compounds in ecosystems is a growing concern. Potassium 2,2,3,4,4,4-hexafluorobutyrate’s environmental fate remains unstudied, but its degradation products could include shorter-chain fluorinated acids, which are known to resist microbial breakdown .

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